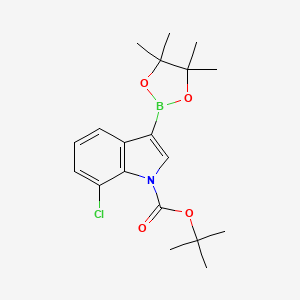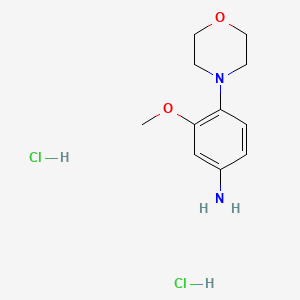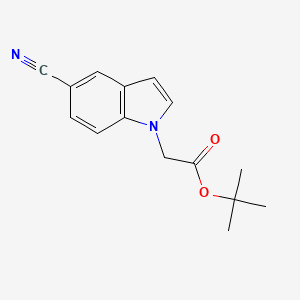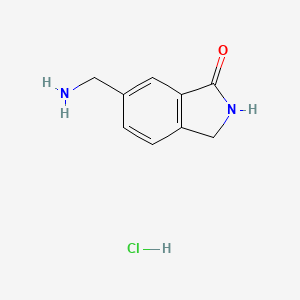
4-(Boc-amino)-2-hydroxypyridin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Boc-amino)-2-hydroxypyridine is a chemical compound that features a pyridine ring substituted with a tert-butoxycarbonyl (Boc) protected amino group at the fourth position and a hydroxyl group at the second position. The Boc group is commonly used in organic synthesis to protect amino groups from undesired reactions during multi-step synthesis processes.
Wissenschaftliche Forschungsanwendungen
4-(Boc-amino)-2-hydroxypyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fine chemicals and as a reagent in various industrial processes.
Wirkmechanismus
Target of Action
Boc-protected amines are generally used in organic synthesis, particularly in peptide synthesis . They are often involved in reactions such as the Suzuki–Miyaura cross-coupling , which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The Boc group in 4-(Boc-amino)-2-hydroxypyridine serves as a protective group for the amine during reactions . The formation of Boc-protected amines is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . The Boc group is stable towards most nucleophiles and bases . Therefore, it allows for orthogonal protection strategies using a base-labile protection group .
Biochemical Pathways
Boc-protected amines like 4-(boc-amino)-2-hydroxypyridine are often used in the synthesis of complex organic molecules, potentially affecting a wide range of biochemical pathways depending on the final compound synthesized .
Pharmacokinetics
The boc group is known to be cleaved under anhydrous acidic conditions , which could potentially affect the compound’s bioavailability.
Result of Action
As a boc-protected amine, it is likely used as an intermediate in the synthesis of more complex molecules . The effects of these molecules would depend on their specific structures and functions.
Action Environment
The action, efficacy, and stability of 4-(Boc-amino)-2-hydroxypyridine can be influenced by various environmental factors. For instance, the Boc group is stable under most conditions but can be cleaved under anhydrous acidic conditions . Additionally, the Suzuki–Miyaura cross-coupling reaction, in which Boc-protected amines like 4-(Boc-amino)-2-hydroxypyridine might be involved, is known to be exceptionally mild and functional group tolerant .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Boc-amino)-2-hydroxypyridine typically involves the protection of the amino group with a Boc group. This can be achieved by reacting the amino group with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or 4-dimethylaminopyridine (DMAP) in an anhydrous solvent like dichloromethane . The reaction is usually carried out at room temperature and yields the Boc-protected amino compound in high purity.
Industrial Production Methods
Industrial production of 4-(Boc-amino)-2-hydroxypyridine follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high throughput and minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Boc-amino)-2-hydroxypyridine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Deprotection Reagents: Trifluoroacetic acid, hydrochloric acid.
Major Products Formed
Oxidation: Formation of a carbonyl compound.
Reduction: Regeneration of the hydroxyl compound.
Substitution: Formation of various substituted pyridine derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Boc-amino)pyridine: Lacks the hydroxyl group at the second position, making it less versatile in certain reactions.
2-hydroxy-4-aminopyridine: Does not have the Boc protection, making it more reactive but less stable in multi-step synthesis.
Uniqueness
4-(Boc-amino)-2-hydroxypyridine is unique due to the presence of both the Boc-protected amino group and the hydroxyl group, allowing it to participate in a wider range of chemical reactions and making it a valuable intermediate in organic synthesis .
Eigenschaften
IUPAC Name |
tert-butyl N-(2-oxo-1H-pyridin-4-yl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c1-10(2,3)15-9(14)12-7-4-5-11-8(13)6-7/h4-6H,1-3H3,(H2,11,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNJZRTVKUGFQOP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=O)NC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1H-Pyrrolo[3,2-C]pyridine-7-carbonitrile](/img/structure/B573077.png)





![Pyrazolo[1,5-a]pyrimidin-5-ylmethanamine](/img/structure/B573087.png)



